molecular formula C22H16F3NO5 B2933346 Ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate CAS No. 338418-32-9

Ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate

Cat. No.: B2933346
CAS No.: 338418-32-9
M. Wt: 431.367
InChI Key: DMHKBLLKVASROO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate is a complex organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes a pyran ring, a phenyl group, and a trifluoromethylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with benzaldehyde to form a chalcone intermediate. This intermediate then undergoes cyclization with a suitable amine, such as 3-(trifluoromethyl)benzoylamine, under acidic or basic conditions to form the desired pyran ring structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyran derivatives such as:

Uniqueness

What sets Ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3NO5/c1-2-30-20(28)16-12-17(21(29)31-18(16)13-7-4-3-5-8-13)26-19(27)14-9-6-10-15(11-14)22(23,24)25/h3-12H,2H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHKBLLKVASROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.